
2-Methyl-4-phenylsulfanylquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylsulfanylquinoline;hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, glycerol, and sulfuric acid under reflux conditions.
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-Methyl-4-phenylsulfanylquinoline;hydrochloride, often employs catalytic processes to enhance yield and efficiency. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts have been explored for their environmental friendliness and operational simplicity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylsulfanylquinoline;hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylsulfanyl group can interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Shares the quinoline core but lacks the phenylsulfanyl group.
4-Phenylquinoline: Similar structure but without the methyl group at the 2-position.
2-Phenylsulfanylquinoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Propriétés
Numéro CAS |
65246-06-2 |
|---|---|
Formule moléculaire |
C16H14ClNS |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
2-methyl-4-phenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NS.ClH/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-11H,1H3;1H |
Clé InChI |
PDAXZYXVIOFMQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)SC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



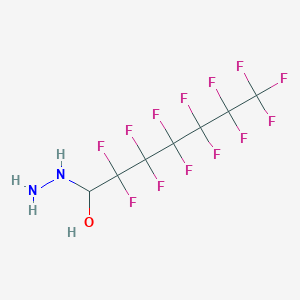
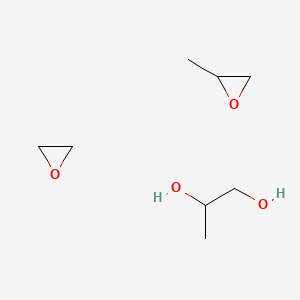
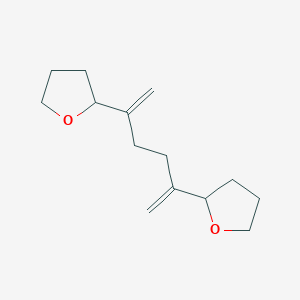

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
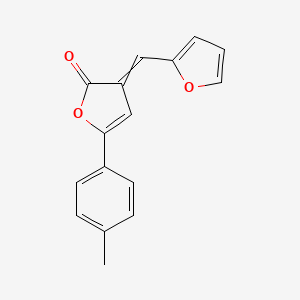

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
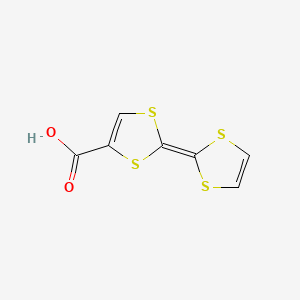
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
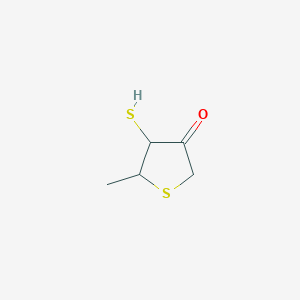
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)
